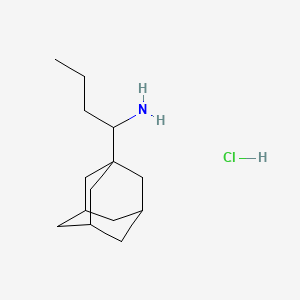
1-(1-Aminobutyl)adamantane hydrochloride
説明
1-(1-Aminobutyl)adamantane hydrochloride, also known as Memantine, is an adamantane derivative that has gained significant attention for its potential therapeutic effects on neurological disorders. It has a molecular formula of C14H26ClN and a molecular weight of 243.81 g/mol .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A two-step procedure for the synthesis of 1-(1-Aminobutyl)adamantane hydrochloride from 1-bromoadamantane and formamide via N-(1-adamantyl)-formamide in two steps with an overall yield of 88% was reported .Molecular Structure Analysis
The molecular structure of 1-(1-Aminobutyl)adamantane hydrochloride is characterized by a tricyclic cage compound of C14H26ClN . The asymmetric unit of the studied compound consists of one Adamantane-1-ammonium cation, one water, and one picrate anion with two disordered nitro groups .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are characterized by their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Aminobutyl)adamantane hydrochloride are characterized by its high lipophilicity and stability . It has a molecular weight of 243.81 g/mol .科学的研究の応用
Synthesis and Derivatives
A key area of research is the synthesis of memantine hydrochloride. Madhra et al. (2007) developed a short and practical method for its synthesis, starting from 1,3-Dimethyl-adamantane. This method involves the use of tertiary butyl alcohol under Ritter conditions to produce 1-acetamido-3,5-dimethyl-adamantane, which is then hydrolyzed to yield memantine hydrochloride (Madhra, Sharma, & Khanduri, 2007).
Antifungal Applications
Research by Vrynchanu (2006) explored the antifungal activity of adamantane derivatives, specifically focusing on 4-(adamantyl-1)-1-(1-aminobutyl) benzene. This compound exhibited therapeutic effects in models of generalized candidiasis and promoted significant survival rates in laboratory animals, highlighting its potential in treating fungal infections (Vrynchanu, 2006).
Chemical Properties and Analysis
Della, Kasum, and Kirkbride (1987) provided insights into the NMR analysis of adamantane derivatives. Their work focused on the carbon-nitrogen coupling constants in these compounds, contributing to a better understanding of their chemical properties (Della, Kasum, & Kirkbride, 1987).
Potential in Treating Neurological Disorders
A study by Kornhuber et al. (1991) examined the effects of 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel, suggesting their potential role in treating neurological disorders like Parkinson's disease. This research provided evidence of the pharmacological effects of adamantane derivatives through interactions with the NMDA-receptor (Kornhuber, Bormann, Hübers, Rusche, & Riederer, 1991).
Synthesis of Adamantane Derivatives
The synthesis and study of adamantane derivatives have been an ongoing research topic. Various methods have been developed for synthesizing these compounds, contributing to the broad spectrum of their pharmacological activity. For instance, Novakov et al. (1996) focused on the synthesis and psychotropic activity of adamantane diamines (Novakov, Petrov, Orlinson, Grigor’ev, Ozerov, & Kuznechikov, 1996).
Safety And Hazards
将来の方向性
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is a promising area of research .
特性
IUPAC Name |
1-(1-adamantyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13H,2-9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHDIALVIBPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980659 | |
| Record name | 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Aminobutyl)adamantane hydrochloride | |
CAS RN |
63872-79-7 | |
| Record name | Adamantane, 1-(1-aminobutyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063872797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



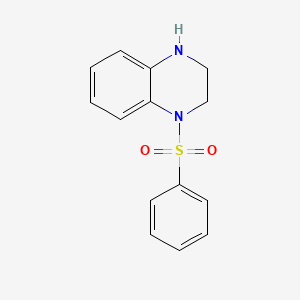
![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)
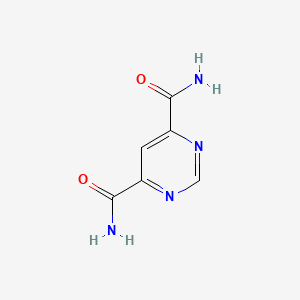
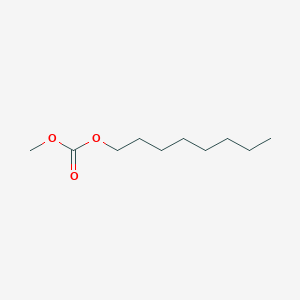
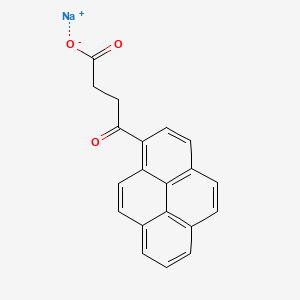
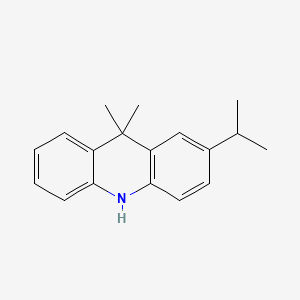
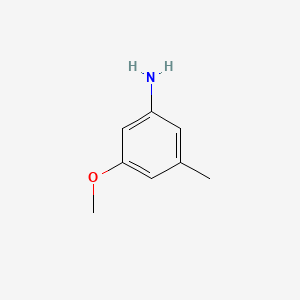
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)
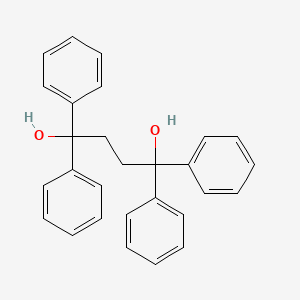
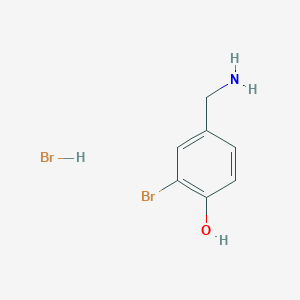
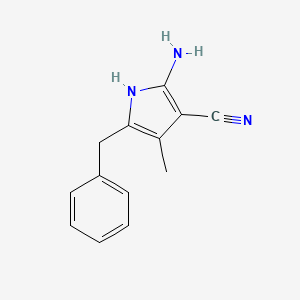
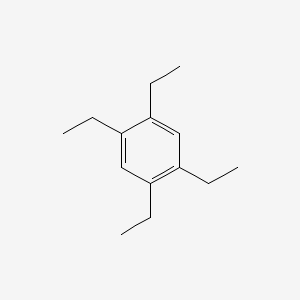
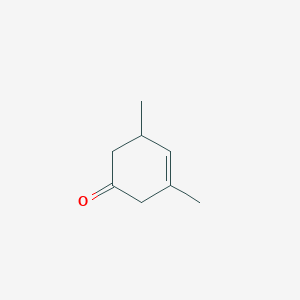
![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)